molecular formula C22H18Cl2FNO3 B1247989 (1R,3R,alphaS)-Cyfluthrin CAS No. 85649-15-6

(1R,3R,alphaS)-Cyfluthrin

Cat. No. B1247989
CAS RN: 85649-15-6
M. Wt: 434.3 g/mol
InChI Key: QQODLKZGRKWIFG-CVAIRZPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R)-cis-(alphaS)-cyfluthrin is a cyclopropanecarboxylate ester. It is an enantiomer of a (1S)-cis-(alphaR)-cyfluthrin.

Scientific Research Applications

Neurobehavioral Impairments

  • Cyfluthrin, specifically beta-cyfluthrin, has been studied for its neurobehavioural effects in rats. Researchers found impairments in motor coordination and spatial memory, alongside neurochemical alterations in the brain, such as changes in dopamine, serotonin, and other neurotransmitter levels (Syed et al., 2016).

Biodegradation by Bacteria

  • The biodegradation of beta-cyfluthrin by a strain of Pseudomonas stutzeri was explored. This study highlighted the environmental contamination concerns due to extensive use of synthetic pyrethroids like beta-cyfluthrin, and the isolation of bacteria capable of degrading it (Saikia et al., 2005).

Oxidative Stress in Human Erythrocytes

  • Research on the oxidative stress induced by beta-cyfluthrin in human erythrocytes found that it may contribute to cytotoxic effects, impacting catalase and superoxide dismutase activities. The study also evaluated the role of various antioxidants in alleviating these effects (Sadowska-Woda et al., 2010).

Structural and Electronic Properties

  • The structural, electronic, and QSAR properties of cyfluthrin were theoretically investigated, providing insights into its stability and reactivity, crucial for understanding its environmental impact and degradation mechanisms (Çalişir & Erkoç, 2006).

Ecotoxicological Effects

  • The ecotoxicological effects of tefluthrin, a related pyrethroid, on earthworms were studied, revealing enantiomer-specific toxicity and suggesting the importance of considering chirality in evaluating the environmental impact of such compounds (Wen et al., 2020).

Cyfluthrin-Degrading Bacteria

  • Isolation of Bacillus megaterium capable of degrading cyfluthrin from contaminated agricultural soil has been documented. This bacterium showed potential for bioremediation of soil contaminated by cyfluthrin (HU Gui-pin, 2013).

Genotoxic Potential

  • The genotoxic potential of cyfluthrin was assessed, revealing that it may not induce gene mutation but can cause chromosomal aberrations and micronucleus formation, indicating potential DNA damage (Ila et al., 2008).

Effects on Biomarkers in Rats

  • Studies on Wistar rats showed that cyfluthrin can cause oxidative stress, affecting biomarkers like malondialdehyde and enzyme activities in the liver and kidney, providing insight into its toxicological effects (Yilmaz et al., 2015).

Ca2+ Signal Transduction and Cytotoxicity

  • Cyfluthrin's effects on Ca2+-related physiology in human osteosarcoma cells were investigated, highlighting its impact on cell viability and calcium signal transduction, which is crucial for understanding its potential human health impacts (Lu et al., 2020).

Cardiotoxicity in Isolated Heart Preparations

  • Research on β-Cyfluthrin showed its potential cardiotoxic effects, indicating that it can cause significant cardiac alterations and that the drug Ranolazine can ameliorate these effects (Silva et al., 2022).

properties

CAS RN

85649-15-6

Product Name

(1R,3R,alphaS)-Cyfluthrin

Molecular Formula

C22H18Cl2FNO3

Molecular Weight

434.3 g/mol

IUPAC Name

[(S)-cyano-(4-fluoro-3-phenoxyphenyl)methyl] (1R,3R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate

InChI

InChI=1S/C22H18Cl2FNO3/c1-22(2)15(11-19(23)24)20(22)21(27)29-18(12-26)13-8-9-16(25)17(10-13)28-14-6-4-3-5-7-14/h3-11,15,18,20H,1-2H3/t15-,18+,20-/m0/s1

InChI Key

QQODLKZGRKWIFG-CVAIRZPRSA-N

Isomeric SMILES

CC1([C@H]([C@H]1C(=O)O[C@H](C#N)C2=CC(=C(C=C2)F)OC3=CC=CC=C3)C=C(Cl)Cl)C

SMILES

CC1(C(C1C(=O)OC(C#N)C2=CC(=C(C=C2)F)OC3=CC=CC=C3)C=C(Cl)Cl)C

Canonical SMILES

CC1(C(C1C(=O)OC(C#N)C2=CC(=C(C=C2)F)OC3=CC=CC=C3)C=C(Cl)Cl)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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